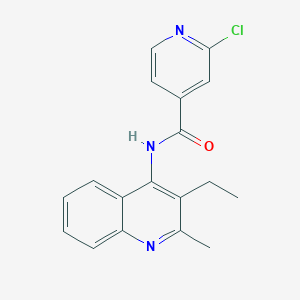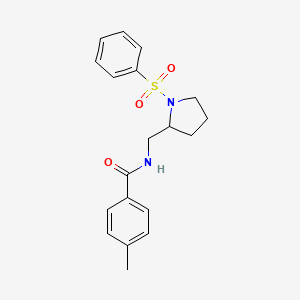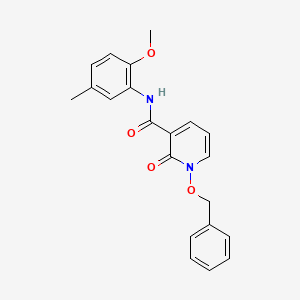![molecular formula C21H21NO6S2 B2547744 Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946384-60-7](/img/structure/B2547744.png)
Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate" is a structurally complex molecule that likely exhibits interesting chemical and physical properties due to the presence of a thiophene ring, a sulfamoyl group, and methoxy substituents. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related thiophene compounds involves strategic functionalization of the thiophene ring. For instance, the synthesis of dimethyl bithiophenedicarboxylates involves the formation of ester groups at various positions on the bithiophene structure, which can influence the conformation and reactivity of the molecule . Similarly, the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates is achieved by reacting alkoxy-substituted sulfonylacrylonitriles with methyl thioglycolate, followed by hydrolysis and acylation steps . These methods suggest that the synthesis of "Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate" would likely involve multi-step reactions, including the introduction of the sulfamoyl and methoxy groups, as well as the attachment of the 4-methylphenyl moiety.
Molecular Structure Analysis
The molecular structure of thiophene derivatives can significantly impact their physical and chemical properties. For example, the dihedral angles between thiophene rings in dimethyl bithiophenedicarboxylates can range from nearly coplanar to nearly perpendicular, affecting the molecule's overall conformation . Electrostatic interactions and steric hindrance play crucial roles in stabilizing these conformations. These insights suggest that the molecular structure of "Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate" would also be influenced by the relative positions and interactions of its substituents, potentially leading to unique conformational properties.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, depending on their substituents. The presence of amino and sulfonyl groups in methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates indicates potential reactivity towards further functionalization, such as acylation . However, steric factors can sometimes hinder these reactions. The chemical reactivity of "Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate" would likely be influenced by the presence of the sulfamoyl group and the steric demands of the methoxy and methylphenyl substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. For instance, the planarity of the thiophene rings in dimethyl bithiophenedicarboxylates can affect their electronic properties and intermolecular interactions . The presence of different functional groups can also influence properties such as solubility, melting point, and reactivity. The compound , with its diverse functional groups, is expected to exhibit a unique set of physical and chemical properties that could be tailored for specific applications.
Propiedades
IUPAC Name |
methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6S2/c1-13-5-7-14(8-6-13)16-12-29-19(21(23)28-4)20(16)30(24,25)22-15-9-10-17(26-2)18(11-15)27-3/h5-12,22H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHFDGKAHKPGBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=C(C=C3)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-Cyano-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2547661.png)
![[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2547662.png)


![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B2547669.png)


![1-(2-bromophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2547673.png)
![N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]-2-(prop-2-ynylamino)acetamide](/img/structure/B2547674.png)


![{[4-Chloro-2-(2,5-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2547680.png)

